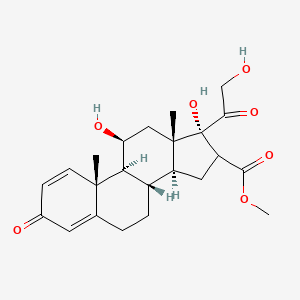
Methyl prednisolone-16-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl prednisolone-16-carboxylate is a steroid acid ester, an 11beta-hydroxy steroid, a 20-oxo steroid, a 21-hydroxy steroid, a 17alpha-hydroxy steroid, a 3-oxo-Delta(1),Delta(4)-steroid, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It derives from a prednisolone-16-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Novel Anti-inflammatory Steroids
Research on methyl prednisolone-16-carboxylate (Methyl 11 beta,17 alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate) has shown promising results in developing safer local anti-inflammatory agents. This steroid derivative exhibits increased local anti-inflammatory activity while minimizing systemic effects, making it a potentially safer topical therapeutic agent. Studies demonstrate its effectiveness in local anti-inflammatory assays and its minimal impact on plasma corticosterone and ACTH levels, highlighting its potential for topical applications with reduced side effects (Heiman et al., 1989).
Enhanced Synthesis Techniques
Advancements in synthesis techniques for methyl prednisolone-16-carboxylate derivatives have been made. These include methods for creating derivatives with a 16α-methyl carboxylate group, offering potential for new steroidal compounds with improved therapeutic profiles. Such synthesis methods could be crucial for developing novel steroids with targeted properties (You et al., 1995).
Development of Antedrugs
The antedrug concept has been applied to corticosteroids, including methyl prednisolone-16-carboxylate derivatives. This approach aims to create safer anti-inflammatory and anti-asthmatic therapies by synthesizing derivatives that are metabolically transformed into inactive compounds, thereby reducing systemic side effects. The synthesis of 21‐thioalkylether derivatives of methyl 16‐prednisolone carboxylates, for example, represents a step towards safer corticosteroid therapies (Khan & Lee, 2007).
Topical Anti-inflammatory Steroids with Reduced Side Effects
Derivatives of methyl prednisolone-16-carboxylate have shown significant potential in developing topical anti-inflammatory steroids with reduced systemic side effects. Such steroids are being designed to offer potent local activity while being metabolized into inactive forms, reducing the risk of systemic side effects. This is crucial in creating more effective and safer treatments for inflammatory conditions (Heiman et al., 1990).
Applications in Ulcerative Colitis
Research into hydrophilic steriod derivatives like methyl 20-β-glucopyranosyloxyprednisolonates, derived from prednisolone and similar to methyl prednisolone-16-carboxylate, indicates potential for treating ulcerative colitis. These compounds, designed as 'pro-antedrugs,' may specifically target colonic mucosa, offering a new approach to oral treatment for this condition (Kimura et al., 1994).
Eigenschaften
Produktname |
Methyl prednisolone-16-carboxylate |
|---|---|
Molekularformel |
C23H30O7 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
methyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylate |
InChI |
InChI=1S/C23H30O7/c1-21-7-6-13(25)8-12(21)4-5-14-15-9-16(20(28)30-3)23(29,18(27)11-24)22(15,2)10-17(26)19(14)21/h6-8,14-17,19,24,26,29H,4-5,9-11H2,1-3H3/t14-,15-,16?,17-,19+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
SNIXVWCOGOOOGH-ZIIXMLBZSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC([C@@]2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=C[C@]34C)O |
Kanonische SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



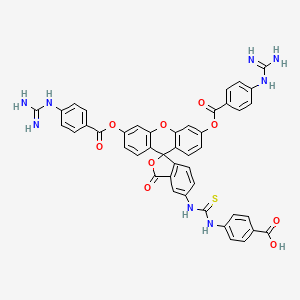


![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1255263.png)
![N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide](/img/structure/B1255265.png)

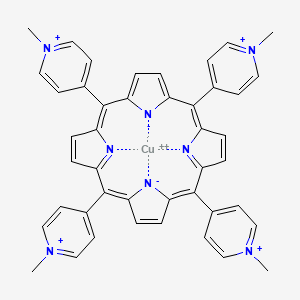
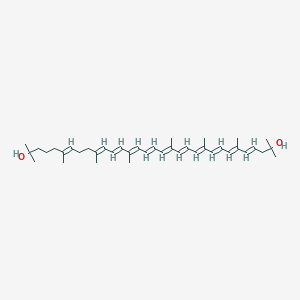

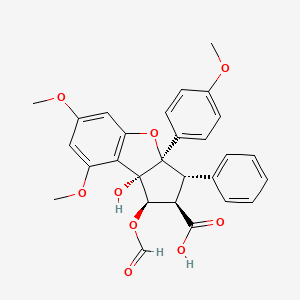


![2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide](/img/structure/B1255276.png)
